1,3,5-Triselenane

Description

Properties

CAS No. |

291-25-8 |

|---|---|

Molecular Formula |

C3H6Se3 |

Molecular Weight |

279.0 g/mol |

IUPAC Name |

1,3,5-triselenane |

InChI |

InChI=1S/C3H6Se3/c1-4-2-6-3-5-1/h1-3H2 |

InChI Key |

ZHVNSARECLDNGM-UHFFFAOYSA-N |

Canonical SMILES |

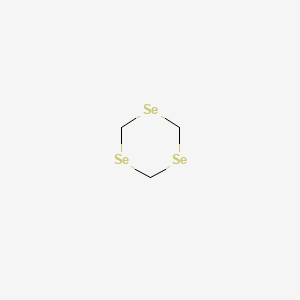

C1[Se]C[Se]C[Se]1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Triselenane can be synthesized through the reaction of 1,3-dibromopropane with sodium selenide. The reaction typically occurs in an anhydrous solvent such as tetrahydrofuran under inert atmosphere conditions to prevent oxidation of selenium. The reaction proceeds as follows: [ \text{C₃H₆Br₂} + 3 \text{Na₂Se} \rightarrow \text{C₃H₆Se₃} + 3 \text{NaBr} ]

Industrial Production Methods

While there is limited information on the large-scale industrial production of this compound, the synthesis methods used in laboratory settings can be scaled up with appropriate modifications to reaction conditions and purification processes. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triselenane undergoes various chemical reactions, including:

Oxidation: The selenium atoms in the ring can be oxidized to form selenoxides or selenones.

Reduction: The compound can be reduced to form selenides.

Substitution: The hydrogen atoms on the carbon atoms can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

Substitution: Halogenating agents such as bromine or chlorine can be used for halogenation reactions.

Major Products Formed

Oxidation: Selenoxides or selenones.

Reduction: Selenides.

Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

1,3,5-Triselenane has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of selenium-containing polymers and other organoselenium compounds.

Biology: Investigated for its potential antioxidant properties and ability to modulate biological pathways involving selenium.

Medicine: Explored for its potential use in the development of selenium-based drugs with anticancer and antimicrobial properties.

Industry: Utilized in the production of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 1,3,5-Triselenane involves its ability to interact with biological molecules through the formation of selenoethers and selenoesters. These interactions can modulate various molecular pathways, including those involved in oxidative stress and cellular signaling. The compound’s selenium atoms can also participate in redox reactions, contributing to its antioxidant properties.

Comparison with Similar Compounds

Structural and Elemental Analogues

Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX)

- Structure: A six-membered triazine ring with three nitro (-NO₂) groups .

- Properties : High explosive power, environmental persistence, and bioaccumulation risks. RDX remediation involves soil washing, phytoremediation, and biodegradation .

1,3,5-Triiodobenzene

- Structure : Benzene ring with three iodine substituents at 1,3,5 positions .

- Properties : Acute toxicity (oral, dermal), skin/eye irritation, and specific organ toxicity. Requires stringent handling (ventilation, PPE) .

- Comparison : Selenium in Triselenane may confer higher toxicity than iodine, given selenium’s narrower therapeutic index and environmental toxicity.

Benzene-1,3,5-triyltrimethanol

- Structure : Benzene core with three hydroxymethyl (-CH₂OH) groups .

- Comparison: The polar hydroxymethyl groups enhance water solubility, whereas Triselenane’s nonpolar selenium atoms likely increase hydrophobicity.

Trisiloxane, 1,3,5-Triethenyl-1,1,3,5,5-pentamethyl-

- Structure : Silicon-oxygen backbone with ethenyl and methyl groups .

- Properties : logP = 3.677 (lipophilic), log10WS = 2.84 (moderate water solubility) .

- Comparison : Triselenane’s logP may exceed this due to selenium’s larger atomic radius and polarizability, enhancing lipid membrane permeability.

Physical and Chemical Properties

Reactivity and Stability

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.